
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is a halogenated organic compound belonging to the family of polychlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicological effects. The structure of this compound consists of a dibenzofuran core with bromine atoms at positions 6 and 7, and chlorine atoms at positions 1, 2, 3, and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound is generally not common due to its limited commercial applications and potential environmental hazards. it can be produced as a by-product during the manufacturing of other chlorinated and brominated compounds, especially in processes involving high temperatures and the presence of halogen sources.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.
Substitution: Formation of dibenzofuran derivatives with substituted functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated organic pollutants.
Toxicological Research: Investigated for its toxicological effects on various biological systems, including its potential to cause endocrine disruption and carcinogenicity.
Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for detecting and quantifying halogenated dibenzofurans in environmental samples.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its toxicological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with similar environmental persistence and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A structurally related compound with higher toxicity and environmental impact.
1,2,3,4,6,7-Hexachlorodibenzofuran: A more highly chlorinated dibenzofuran with similar chemical properties.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. The combination of these halogens can result in distinct toxicological profiles and environmental persistence compared to compounds with only chlorine or bromine atoms.
Eigenschaften
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWGXNUFIUHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br2Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
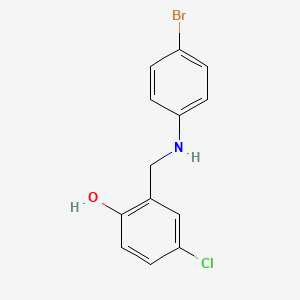


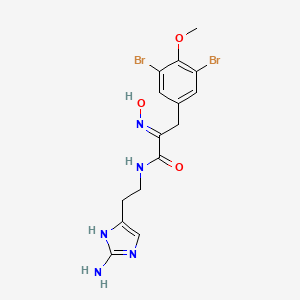

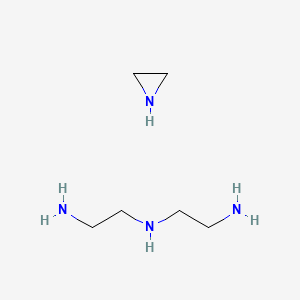
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
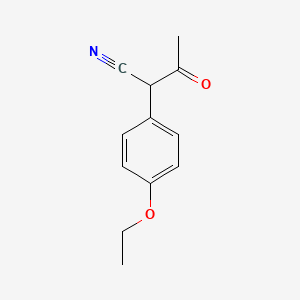

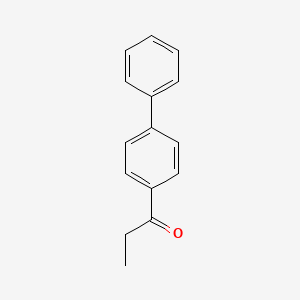
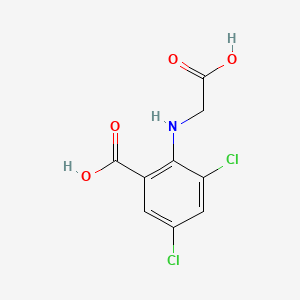
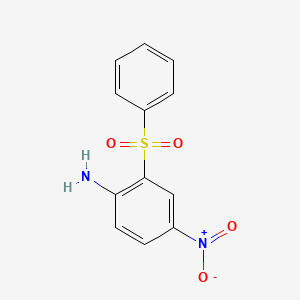
![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)
